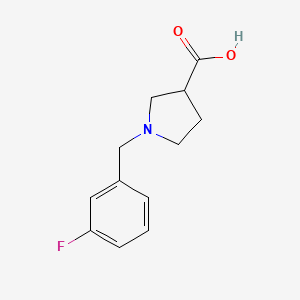
1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid
概要
説明
1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound belonging to the class of pyrrolidine-carboxylic acids. It has the molecular formula C₁₂H₁₄FNO₂ and a molecular weight of 223.24 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
The synthesis of 1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids. Industrial production methods may involve microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and support green chemistry principles .
化学反応の分析
1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under basic conditions, the compound may undergo heterolytic C-H bond cleavage to form carbene intermediates, which can then react with nucleophiles to form various products .
科学的研究の応用
1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be used in the development of new drugs and therapeutic agents. The compound’s unique structure allows it to interact with various molecular targets, making it valuable for studying biological pathways and mechanisms .
作用機序
The mechanism of action of 1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzyl group allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid can be compared to other similar compounds, such as 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid and other pyrrolidine derivatives. These compounds share similar structural features but may differ in their biological activity and applications. The unique fluorobenzyl group in this compound provides distinct properties that can be advantageous in certain research contexts .
生物活性
1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14FN
- Molecular Weight : 201.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. The compound has shown efficacy against various Gram-positive bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Acinetobacter baumannii | 8 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate a structure-dependent antimicrobial activity, suggesting that modifications to the pyrrolidine core can enhance potency against resistant strains .
Anticancer Activity
The anticancer properties of this compound have been explored in several models. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
- Case Study : In a study involving A549 cells, treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that the compound triggered caspase activation, indicating apoptosis .
Structure-Activity Relationship (SAR)
Research indicates that the fluorobenzyl group enhances the lipophilicity and bioavailability of the compound, which is crucial for its biological activity. Variations in substituents on the pyrrolidine ring can lead to significant differences in potency.
| Compound Variant | Anticancer IC50 (µM) |
|---|---|
| 1-(3-Fluorobenzyl) | 15 |
| 1-(2-Hydroxyphenyl) | 30 |
| 1-(4-Chlorobenzyl) | 25 |
This table illustrates how modifications impact the cytotoxic effects against cancer cells .
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-3,6,10H,4-5,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKBXDCMKAXKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















